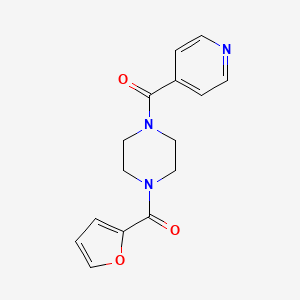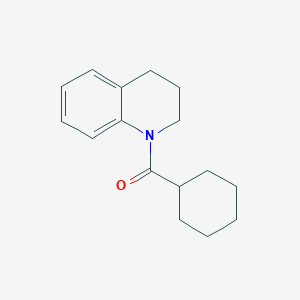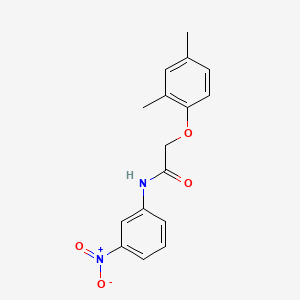
1-(2-furoyl)-4-isonicotinoylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Furoyl)piperazine” is a heterocyclic compound with the empirical formula C9H12N2O2 . It’s used as a building block in the synthesis of various compounds . It has been used to synthesize 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate .
Synthesis Analysis
The synthesis of “1-(2-furoyl)-4-isonicotinoylpiperazine” involves several steps. Initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate. The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .Wissenschaftliche Forschungsanwendungen
Butyrylcholinesterase Inhibitors
The compound has been used in the synthesis of benzamide derivatives that have shown significant inhibition potential against butyrylcholinesterase (BChE) enzyme . This is particularly important as new drug candidates for treating diseases caused by this enzyme are being sought .
Antioxidant Activity
1-(2-furoyl)-4-isonicotinoylpiperazine derivatives have been synthesized and evaluated for their antioxidant activity . Antioxidants are crucial in combating oxidative stress in the body, which is linked to various diseases.
Urease Inhibition
These derivatives have also been studied for their potential as inhibitors of the Urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of certain medical conditions.
Biological Activities
Acyl thiourea, a component of 1-(2-furoyl)-4-isonicotinoylpiperazine, has been found to have unique characteristics that contribute to various biological activities . For instance, novel trifluoromethyl pyrazole acyl thiourea derivatives have shown promising fungicidal activity .
Antibacterial and Antifungal Evaluation
Some acyl thioureas, including those synthesized from 1-(2-furoyl)-4-isonicotinoylpiperazine, have shown good antibacterial activity and in vivo fungicidal activity against Botrytis cinerea and Fusarium oxysporum .
Hemocompatibility
Certain N-acyl-morpholine-4-carbothioamide derivatives, which can be synthesized from 1-(2-furoyl)-4-isonicotinoylpiperazine, have been found to be highly hemocompatible, making them biosafe .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(2-furoyl)-4-isonicotinoylpiperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in various functions such as muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
1-(2-furoyl)-4-isonicotinoylpiperazine interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, thereby enhancing cholinergic transmission.
Biochemical Pathways
The biochemical pathway affected by 1-(2-furoyl)-4-isonicotinoylpiperazine is the cholinergic pathway . By inhibiting butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in cholinergic transmission. The downstream effects of this include enhanced muscle movement, improved memory and learning, and regulated heart rate.
Result of Action
The molecular and cellular effects of 1-(2-furoyl)-4-isonicotinoylpiperazine’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This can lead to improved muscle movement, learning, and memory, and regulated heart rate.
Eigenschaften
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(12-3-5-16-6-4-12)17-7-9-18(10-8-17)15(20)13-2-1-11-21-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAZLIROKFMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isobutyl-3-(1-piperazinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)
![ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate](/img/structure/B5771006.png)
![2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5771015.png)
![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)


![N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5771049.png)

![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)
![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)
![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)